2-Fluoro-3-ureidopropenoic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-ureidopropenoic Acid involves the reaction of fluoroacetic acid with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-ureidopropenoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Fluoro-3-ureidopropenoic Acid is widely used in scientific research, including:
Chemistry: As a reagent in various chemical reactions and synthesis.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-ureidopropenoic Acid involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The compound can inhibit or activate certain enzymes, affecting cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-aminopropenoic Acid
- 3-Fluoro-2-ureidopropenoic Acid
- 2-Chloro-3-ureidopropenoic Acid
Uniqueness
2-Fluoro-3-ureidopropenoic Acid is unique due to its specific fluorine substitution, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(Z)-3-(carbamoylamino)-2-fluoroprop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O3/c5-2(3(8)9)1-7-4(6)10/h1H,(H,8,9)(H3,6,7,10)/b2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWMPTHPMVSPJW-UPHRSURJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)F)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\F)\NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747811 |
Source
|
Record name | (2Z)-3-(Carbamoylamino)-2-fluoroprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76831-42-0 |
Source
|
Record name | (2Z)-3-(Carbamoylamino)-2-fluoroprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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